N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(2-methoxyphenyl)ethanediamide
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Overview
Description
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(2-methoxyphenyl)ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a cyclopropylsulfonyl group and an oxalamide moiety linked to a methoxyphenyl group. Its unique structure makes it a candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(2-methoxyphenyl)ethanediamide typically involves multiple steps, starting with the preparation of the piperidine ring The cyclopropylsulfonyl group is introduced via sulfonylation reactions, often using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine The oxalamide moiety is then formed through a condensation reaction between an oxalyl chloride derivative and the amine group on the piperidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity. Additionally, the use of catalysts and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(2-methoxyphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Uniqueness
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(2-methoxyphenyl)ethanediamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and applications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-N'-(2-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-26-16-5-3-2-4-15(16)20-18(23)17(22)19-12-13-8-10-21(11-9-13)27(24,25)14-6-7-14/h2-5,13-14H,6-12H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMCTCBQYFTBIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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